molecular formula C26H18N2O2S B12141588 4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12141588
M. Wt: 422.5 g/mol
InChI Key: GDRPCZSHZWNJRZ-UHFFFAOYSA-N
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Description

4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a thieno[2,3-d]pyrimidine core, followed by the introduction of benzoylphenoxy and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Trifluoromethylphenyl)thieno[2,3-d]pyrimidine: Known for its use in OLEDs.

    Thieno[3,2-d]pyrimidine derivatives: These compounds have shown potential as antitumor agents and enzyme inhibitors.

Uniqueness

4-(4-Benzoylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzoylphenoxy and methylphenyl substituents may enhance its stability, reactivity, and bioactivity compared to other thienopyrimidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H18N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]-phenylmethanone

InChI

InChI=1S/C26H18N2O2S/c1-17-7-9-18(10-8-17)22-15-31-26-23(22)25(27-16-28-26)30-21-13-11-20(12-14-21)24(29)19-5-3-2-4-6-19/h2-16H,1H3

InChI Key

GDRPCZSHZWNJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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